molecular formula C11H19F3N2O2 B13953911 Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate

Cat. No.: B13953911
M. Wt: 268.28 g/mol
InChI Key: URUFHJWEJZTALD-UHFFFAOYSA-N
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Description

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is a chemical compound with the molecular formula C11H20F3N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl piperidin-4-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl piperidin-4-ylcarbamate
  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl (4-(trifluoromethyl)pyridin-3-yl)carbamate

Uniqueness

Tert-butyl piperidin-4-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-piperidin-4-yl-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)8-4-6-15-7-5-8/h8,15H,4-7H2,1-3H3

InChI Key

URUFHJWEJZTALD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCNCC1)C(F)(F)F

Origin of Product

United States

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